![molecular formula C12H14N2O5S B2758728 methyl 4-[(5-oxopyrrolidin-3-yl)sulfamoyl]benzoate CAS No. 1396752-16-1](/img/structure/B2758728.png)
methyl 4-[(5-oxopyrrolidin-3-yl)sulfamoyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(N-(5-oxopyrrolidin-3-yl)sulfamoyl)benzoate is a chemical compound with the molecular formula C12H14N2O5S and a molecular weight of 298.31 g/mol. This compound is known for its unique structure, which includes a benzoate group, a sulfamoyl group, and a pyrrolidinone ring. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(5-oxopyrrolidin-3-yl)sulfamoyl]benzoate typically involves the reaction of 4-aminobenzoic acid with 5-oxopyrrolidine-3-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The resulting intermediate is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-(5-oxopyrrolidin-3-yl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or sulfonic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates or pyrrolidinones.
Scientific Research Applications
Methyl 4-(N-(5-oxopyrrolidin-3-yl)sulfamoyl)benzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of methyl 4-[(5-oxopyrrolidin-3-yl)sulfamoyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(5-oxopyrrolidin-3-yl)benzoate: Similar structure but lacks the sulfamoyl group.
4-Aminobenzoic acid: Precursor in the synthesis of the compound.
5-Oxopyrrolidine-3-sulfonyl chloride: Intermediate used in the synthesis.
Uniqueness
Methyl 4-(N-(5-oxopyrrolidin-3-yl)sulfamoyl)benzoate is unique due to the presence of both the sulfamoyl group and the pyrrolidinone ring, which confer distinct chemical and biological properties. These structural features make it a valuable compound for research and development in various scientific fields.
Biological Activity
Methyl 4-[(5-oxopyrrolidin-3-yl)sulfamoyl]benzoate is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzoate moiety linked to a sulfamoyl group and a pyrrolidinone. This structure is indicative of compounds that may exhibit significant biological effects, particularly as enzyme inhibitors.
The biological activity of this compound can be attributed to its interaction with specific biological targets, particularly enzymes involved in metabolic pathways. The sulfamoyl group is known to enhance binding affinity to target enzymes, which can lead to inhibition of their activity.
Target Enzymes
- Carbonic Anhydrases (CAs) : This compound may selectively inhibit certain isozymes of carbonic anhydrase, which play crucial roles in pH regulation and bicarbonate transport in cells.
- DNA Gyrase : Similar compounds have shown efficacy against DNA gyrase, an essential enzyme for bacterial DNA replication.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have demonstrated moderate to potent inhibitory effects against various pathogenic bacteria and fungi.
Microorganism | Activity | MIC (µM) |
---|---|---|
Pseudomonas aeruginosa | Inhibition observed | 0.21 |
Escherichia coli | Inhibition observed | 0.21 |
Candida spp. | Antifungal activity | Varies |
Cytotoxicity
In vitro studies using MTT assays have shown that certain derivatives possess cytotoxic effects on cancer cell lines, indicating potential for anticancer applications.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiazole derivatives related to this compound. The compound exhibited significant growth inhibition against both Gram-positive and Gram-negative bacteria, with a notable effect on clinical strains.
- Molecular Docking Studies : Computational analyses revealed strong binding interactions with target proteins such as MurD and DNA gyrase. The binding energies were comparable to established antibiotics like ciprofloxacin, suggesting that the compound may serve as a lead for new antimicrobial agents.
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its solubility and stability, which are critical for its bioavailability and therapeutic efficacy. The compound's lipophilicity, influenced by its structural components, plays a vital role in its absorption and distribution within biological systems.
Properties
IUPAC Name |
methyl 4-[(5-oxopyrrolidin-3-yl)sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S/c1-19-12(16)8-2-4-10(5-3-8)20(17,18)14-9-6-11(15)13-7-9/h2-5,9,14H,6-7H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPHAFXJYHIZHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)NC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.